Alprenolol tartrate, (R)-
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Overview
Description
Alprenolol tartrate, (R)-, is the R isomer of Alprenolol tartrate.
Scientific Research Applications
Cellulose Matrices for Drug Release
- Alprenolol tartrate has been studied for its release from cellulose matrices containing different polymers. Researchers found that the rate of drug release can be controlled by adjusting the polymer-drug ratio, which could be useful for developing sustained-release drug formulations (Rao, Devi, & Buri, 1988).
Drug Delivery Systems
- In another study, alprenolol was used to exemplify zero-order drug release from hydrophilic matrix tablets. By optimizing the ratio of drug to polymers, researchers were able to achieve nearly constant drug release rates, which is significant for maintaining steady drug levels in the body (Baveja, Rao, & Devi, 1987).
Pharmacological Research
- Alprenolol's role in treating cardiac arrhythmias was evaluated, showing its efficacy in reducing the frequency of premature contractions and ventricular rate in patients (Lemberg, Arcebal, Castellanos, & Slavin, 1972).
Stereoisomer Binding Studies
- The stereoselective binding of alprenolol in patients with renal disease was investigated, revealing insights into how protein binding of the drug varies due to changes in serum protein concentration, which is crucial for understanding drug efficacy and dosage in different patient populations (Imamura, Komori, Ismail, Suenaga, & Otagiri, 2002).
Analytical Chemistry Applications
- The use of alprenolol in analytical studies, such as its enantioselective distribution in liquid-liquid two-phase systems, provides valuable insights for chemical analysis and pharmaceutical formulation (Abe, Shoji, Kobayashi, Wang, Asai, & Nishizawa, 1995).
Biochemical Research
- Alprenolol was also used in studies to identify beta-adrenergic receptors in biological systems, such as frog erythrocytes, which aids in understanding receptor-ligand interactions and the mechanisms of drug action (Mukherjee, Caron, Coverstone, & Lefkowitz, 1975).
properties
CAS RN |
100897-05-0 |
---|---|
Product Name |
Alprenolol tartrate, (R)- |
Molecular Formula |
C19H29NO8 |
Molecular Weight |
399.44 |
IUPAC Name |
2-Propanol, 1-((1-methylethyl)amino)-3-(2-(2-propenyl)phenoxy)-, (2R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) (salt) |
InChI |
1S/C15H23NO2.C4H6O6/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;5-1(3(7)8)2(6)4(9)10/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-;1-,2-/m11/s1 |
InChI Key |
MADUQKMQKQDWJH-UJHLBYSISA-N |
SMILES |
CC(C)NC[C@H](COc1ccccc1CC=C)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Alprenolol tartrate, (R)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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